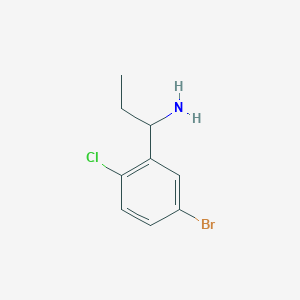
1-(5-溴-2-氯苯基)丙胺
描述
“1-(5-Bromo-2-chlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11BrClN . It is a derivative of propan-1-amine , which is a class of organic compounds known for their properties and uses in organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-chlorophenyl)propan-1-amine” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with bromine and chlorine atoms attached to the other .科学研究应用
合成与结构分析
一项研究详细介绍了新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成,展示了涉及氯醛与取代苯胺反应的过程,根据反应条件产生各种产物。这条合成路线涉及可能与包括“1-(5-溴-2-氯苯基)丙胺”在内的更广泛化合物家族相关的中间体,突显了创建具有特定结构和光谱性质的化合物的多种可能性 (Issac & Tierney, 1996)。
环境污染物
关于多溴二苯并对二噁英和二苯并呋喃 (PBDD 和 PBDF) 的研究(可能与溴氯苯基化合物具有结构相似性或环境相关性)讨论了它们在阻燃剂和燃烧过程中作为污染物的形成。这些化合物的毒理学特征和环境影响(包括它们对人类和野生动物健康的潜在影响)得到了广泛的综述,提供了对环境中溴化和氯化化合物更广泛影响的见解 (Mennear & Lee, 1994)。
还原胺化过程
一篇关于以氢作为还原剂的还原胺化过程的综述提供了从醛、酮或胺合成伯、仲和叔烷基胺的见解。这个过程是生产药物和其他化学品中的关键官能团的基础,可能包括“1-(5-溴-2-氯苯基)丙胺”或相关化合物的合成路线 (Irrgang & Kempe, 2020)。
胺功能化材料
胺官能化的金属有机骨架 (MOF) 在 CO2 捕获和分离过程中的开发和应用凸显了胺基团在环境和催化应用中的重要性。这一研究领域可以为“1-(5-溴-2-氯苯基)丙胺”等化合物的功能提供背景,强调了胺基团在先进材料科学中的用途 (Lin, Kong, & Chen, 2016)。
属性
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIJZRRVGOCJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



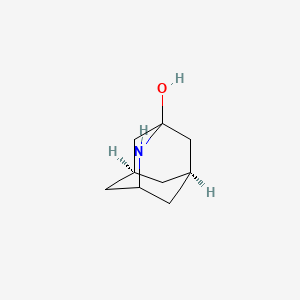
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407364.png)
![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)
![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)
![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)
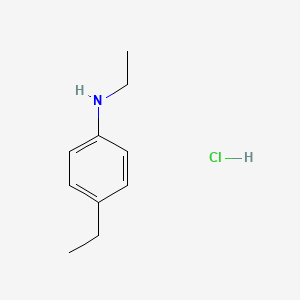
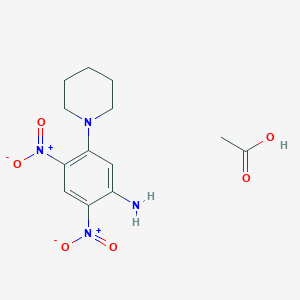
![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)
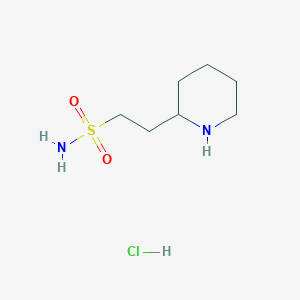
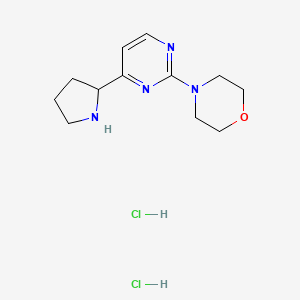
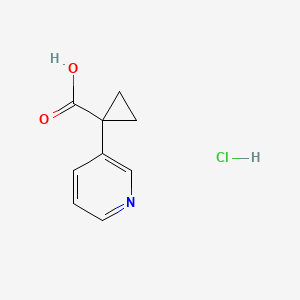
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)